molecular formula C12H15N3O2S B2809991 4-(Diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 101668-05-7

4-(Diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B2809991
CAS RN: 101668-05-7
M. Wt: 265.33
InChI Key: UCGONRVSATZMMN-UHFFFAOYSA-N
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Description

“4-(Diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves various methods . One such method is the Dimroth rearrangement, which involves the isomerization of heterocycles via processes of ring opening and ring closure . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems and migration of exo- and endocyclic heteroatoms in heterocyclic systems . The Dimroth rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .


Molecular Structure Analysis

Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They form a large group of heterocyclic compounds and are an integral part of DNA and RNA, imparting diverse pharmacological properties .


Chemical Reactions Analysis

The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .


Physical And Chemical Properties Analysis

Pyrimidines are much weaker bases than pyridine and are soluble in water . They have been isolated from the nucleic acid hydrolyses .

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

Safety and Hazards

While specific safety and hazard information for “4-(Diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid” is not available, general precautions for handling pyrimidine derivatives include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Pyrimidine and its fused derivatives including pyrazolo [3,4- d ]pyrimidine, pyrido [2,3- d ]pyrimidine, quinazoline, and furo [2,3- d ]pyrimidine compounds have shown diverse biological potential and are considered as bioisosteres with purines . Therefore, many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity . These pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

properties

IUPAC Name

4-(diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-4-15(5-2)10-8-7(3)9(12(16)17)18-11(8)14-6-13-10/h6H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGONRVSATZMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C2C(=C(SC2=NC=N1)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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